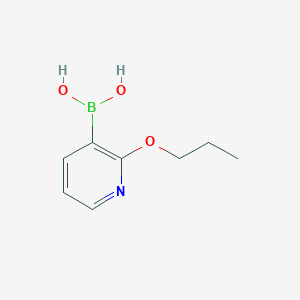

(2-Propoxypyridin-3-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-propoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO3/c1-2-6-13-8-7(9(11)12)4-3-5-10-8/h3-5,11-12H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCHOASBQZMXFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)OCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598914 | |

| Record name | (2-Propoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-85-2 | |

| Record name | B-(2-Propoxy-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Propoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to (2-Propoxypyridin-3-yl)boronic acid

This technical guide provides an in-depth overview of (2-Propoxypyridin-3-yl)boronic acid, a key building block in medicinal chemistry and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications, with a focus on experimental protocols and reaction mechanisms.

Compound Identification and Properties

This compound is a substituted pyridylboronic acid derivative. Boronic acids are a class of organoboron compounds that have become indispensable in modern organic chemistry, particularly for the formation of carbon-carbon bonds.[1][2] The presence of the pyridine ring and the boronic acid moiety makes this compound a versatile reagent in the synthesis of complex molecules, including pharmaceutically active compounds.[3][4]

Table 1: Physicochemical and Identification Data

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1218790-85-2 | |

| Molecular Formula | C₈H₁₂BNO₃ | |

| Molecular Weight | 181.00 g/mol | [5] |

| SMILES | CCCOC1=NC=CC=C1B(O)O | [5] |

| Storage Conditions | Inert atmosphere, 2-8°C |[5] |

Synthesis Pathway and Protocol

The synthesis of pyridylboronic acids often involves a lithium-halogen exchange reaction on a corresponding halopyridine, followed by quenching with a trialkyl borate. This establishes the carbon-boron bond, which is then hydrolyzed to the desired boronic acid.

Caption: General synthesis workflow for this compound.

This protocol is a representative method adapted from general procedures for preparing pyridylboronic acids.[6][7]

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) and toluene. Cool the solution to -78°C using a dry ice/acetone bath.

-

Starting Material: Add 2-propoxy-3-bromopyridine (1.0 eq) to the cooled solvent.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the temperature at -78°C. Stir the mixture for 1 hour. The reaction progress can be monitored by TLC or LC-MS.

-

Borylation: To the resulting solution of 3-lithiopyridine, add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature does not rise above -70°C.

-

Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Hydrolysis: Cool the mixture to 0°C and slowly quench by adding aqueous HCl (2M) or a saturated solution of ammonium chloride until the pH is acidic (~pH 2-3).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Application in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8] This reaction is a powerful method for constructing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[9]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This general protocol outlines the coupling of this compound with an aryl bromide.

-

Reaction Setup: In a Schlenk flask, combine this compound (1.2 eq), the desired aryl bromide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, for example, dioxane and water (4:1).

-

Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas (nitrogen or argon).

-

Heating: Heat the mixture to reflux (typically 80-100°C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to isolate the desired biaryl product.

Spectroscopic Characterization Protocols

Accurate spectroscopic analysis is essential to confirm the identity and purity of this compound. The following are standard protocols for acquiring key spectral data.[10][11]

Table 2: Summary of Spectroscopic Characterization Methods

| Technique | Sample Preparation | Instrument | Purpose |

|---|---|---|---|

| ¹H and ¹³C NMR | 5-10 mg in 0.6 mL of deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). | 400 MHz or higher NMR spectrometer. | Structural elucidation and purity assessment. |

| Mass Spectrometry | 0.1 mg/mL in methanol or acetonitrile, often with formic acid. | ESI-TOF or Orbitrap mass spectrometer. | Confirmation of molecular weight and formula. |

| Infrared (IR) | Small amount of solid sample placed directly on the ATR crystal. | FT-IR spectrometer with an ATR accessory. | Identification of functional groups (O-H, B-O, C=N). |

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in an NMR tube. Methanol-d₄ can be useful for simplifying spectra by exchanging with the acidic B(OH)₂ protons.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz).

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with 16-32 scans and a relaxation delay of 1-2 seconds. Reference the spectrum to the residual solvent peak.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of the ¹³C nucleus, 1024-4096 scans with a relaxation delay of 2-5 seconds are typically required.

-

Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in a solvent such as methanol or acetonitrile. A small amount of formic acid may be added to aid in protonation for positive ion mode.

-

Instrumentation: Use a mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap).

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode, scanning a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).

-

Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR module.

-

Data Acquisition: Record a background spectrum of the clean ATR crystal. Apply pressure to ensure firm contact between the sample and the crystal. Record the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

References

- 1. mdpi.com [mdpi.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 4. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1150114-50-3|(6-Propoxypyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to (2-Propoxypyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (2-Propoxypyridin-3-yl)boronic acid. The information is curated for professionals in research and drug development who require detailed data for experimental design and compound evaluation.

Core Chemical Properties

This compound is a substituted pyridinylboronic acid with the molecular formula C8H12BNO3 and a molecular weight of approximately 181 g/mol [1]. While specific experimental data for this compound is limited, its properties can be estimated based on closely related analogs.

| Property | Value/Information | Source/Analogy |

| Molecular Formula | C8H12BNO3 | [1] |

| Molecular Weight | 181 g/mol | [1] |

| CAS Number | 1218790-85-2 | [1] |

| Melting Point | Estimated to be in the range of 100-150 °C. The melting point of the analogous 2-ethoxypyridine-3-boronic acid is 103-103.8 °C[2], and for 2-methoxypyridine-3-boronic acid, it is 140-144 °C. | Analogy |

| Boiling Point | Data not available. Boronic acids often decompose at high temperatures. | |

| Solubility | Expected to be soluble in organic solvents like methanol, and sparingly soluble in water. The solubility of boronic acids can be influenced by pH and the presence of diols[3]. | General knowledge of boronic acids |

| Stability | Boronic acids are generally stable under standard ambient conditions but can be sensitive to strong oxidizing agents[4]. They may undergo dehydration to form boroxines (cyclic anhydrides). For handling, it is advisable to store in a cool, dry place under an inert atmosphere. | General knowledge of boronic acids |

Synthesis and Reactivity

The synthesis of this compound is not explicitly detailed in the available literature. However, a general and effective method for the preparation of pyridinylboronic acids involves a halogen-metal exchange of a corresponding bromopyridine precursor, followed by borylation with a trialkyl borate.

A plausible synthetic pathway is outlined below:

References

Synthesis of (2-Propoxypyridin-3-yl)boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a primary synthesis route for (2-Propoxypyridin-3-yl)boronic acid, a valuable building block in medicinal chemistry and organic synthesis. The methodology detailed herein is based on established chemical principles, including nucleophilic aromatic substitution and directed ortho-metalation, providing a robust pathway for its preparation.

Overview of the Synthetic Route

The synthesis of this compound is typically achieved through a three-step sequence starting from a readily available 2-halopyridine. The overall transformation is depicted below:

In-Depth Technical Guide: (2-Propoxypyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of (2-Propoxypyridin-3-yl)boronic acid, with a central focus on the determination of its molecular weight. This compound is of significant interest in medicinal chemistry and drug development as a versatile building block in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry for the formation of carbon-carbon bonds.

Physicochemical Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference and comparison.

| Property | Value |

| Molecular Formula | C₈H₁₂BNO₃[1] |

| Molecular Weight | 181 g/mol [1] |

| CAS Number | 1218790-85-2[1] |

Determination of Molecular Weight

The molecular weight of a compound is a critical parameter, influencing its stoichiometric calculations in chemical reactions, its pharmacokinetic and pharmacodynamic properties in drug design, and its analytical characterization. The molecular weight of this compound was determined by calculating the sum of the atomic weights of its constituent atoms.

Experimental Protocol: Molecular Weight Calculation

The molecular weight is calculated based on the molecular formula (C₈H₁₂BNO₃) and the standard atomic weights of each element.

1. Identify the constituent elements and their counts:

-

Carbon (C): 8 atoms

-

Hydrogen (H): 12 atoms

-

Boron (B): 1 atom

-

Nitrogen (N): 1 atom

-

Oxygen (O): 3 atoms

2. Obtain the standard atomic weights for each element:

3. Calculate the total weight for each element in the molecule:

-

Carbon: 8 * 12.011 amu = 96.088 amu

-

Hydrogen: 12 * 1.008 amu = 12.096 amu

-

Boron: 1 * 10.81 amu = 10.81 amu

-

Nitrogen: 1 * 14.007 amu = 14.007 amu

-

Oxygen: 3 * 15.999 amu = 47.997 amu

4. Sum the weights to determine the molecular weight:

-

Molecular Weight = 96.088 + 12.096 + 10.81 + 14.007 + 47.997 = 181.00 g/mol

This calculated value is in agreement with the published molecular weight of 181 g/mol .[1]

Molecular Structure and Connectivity

The structural arrangement of atoms within this compound is crucial for its reactivity and interaction with other molecules. The diagram below illustrates the connectivity of the atoms.

Caption: Molecular structure of this compound.

References

- 1. cenmed.com [cenmed.com]

- 2. Atomic/Molar mass [westfield.ma.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 5. quora.com [quora.com]

- 6. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 7. Hydrogen - Wikipedia [en.wikipedia.org]

- 8. Atomic Weight of Boron | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. Boron - Wikipedia [en.wikipedia.org]

- 10. (b) The atomic weight of boron is reported as 10.81, yet - Brown 14th Edition Ch 2 Problem 33b [pearson.com]

- 11. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 14. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 15. fiveable.me [fiveable.me]

- 16. princeton.edu [princeton.edu]

- 17. Oxygen - Wikipedia [en.wikipedia.org]

- 18. youtube.com [youtube.com]

A Comprehensive Safety and Handling Guide for (2-Propoxypyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is an in-depth technical guide compiled from available safety data for structurally related boronic acid compounds. As no specific Safety Data Sheet (SDS) for (2-Propoxypyridin-3-yl)boronic acid was found, this guide synthesizes information from similar molecules to provide a robust safety and handling framework. All procedures should be conducted in accordance with institutional and regulatory safety standards.

Introduction

This compound belongs to the versatile class of boronic acids, which are widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Boronic acids are also of significant interest to medicinal chemists and drug development professionals due to their unique ability to form reversible covalent bonds with diols, a property that has been exploited in the design of enzyme inhibitors and therapeutic agents.[2][3] Given their reactivity and biological potential, a thorough understanding of their safety and handling protocols is paramount for researchers. This guide provides a comprehensive overview of the known hazards, handling procedures, and emergency responses associated with pyridinyl boronic acids and related compounds.

Hazard Identification and Classification

Based on the data for analogous boronic acid compounds, this compound should be handled as a substance with the following potential hazards. The GHS classifications are extrapolated from similar chemical structures.[4][5]

Table 1: GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[4] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[5] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[5] |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation.[5] |

| Reproductive Toxicity | 1B | H360: May damage fertility or the unborn child (classification for Boric Acid).[6] |

Signal Word: Danger

Hazard Pictograms:

Precautionary Statements: Users should obtain special instructions before use and not handle the substance until all safety precautions have been read and understood. It is crucial to avoid breathing dust, fumes, or vapors and to wash skin thoroughly after handling. [5][7]Personal protective equipment, including gloves, protective clothing, and eye/face protection, is mandatory. [4]

Physical and Chemical Properties

While specific data for this compound is not available, the table below summarizes properties from structurally similar pyridinyl and other boronic acids to provide an expected profile.

Table 2: Physical and Chemical Property Data of Related Boronic Acids

| Property | Value | Source Compound |

| Molecular Formula | C8H12BNO3 | This compound |

| Molecular Weight | 181.00 g/mol | This compound |

| Physical State | Solid | 2-Methoxy-3-pyridinylboronic acid [8] |

| Melting Point | 140-144 °C | 2-Methoxy-3-pyridinylboronic acid [8] |

| Solubility | Poor solubility in water is common for boronic acids, but can be improved by forming complexes with monosaccharides. [2] | General Boronic Acids [2] |

| Stability | Stable under normal conditions. [9]May be hygroscopic and air sensitive. [5][10] | n-Propylboronic acid,[10] Indole-5-boronic acid [5] |

| Partition Coefficient (log Pow) | -1.09 (for Boric Acid) | Boric Acid |

Experimental Protocols and Methodologies

Safe handling of this compound requires adherence to established laboratory protocols. The following sections detail the methodologies for safe use, storage, and emergency response.

Handling and Storage

Precautions for Safe Handling:

-

Exposure Avoidance: Avoid all personal contact, including inhalation of dust and contact with skin and eyes. [11]* Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood. [7]* Hygiene: Wash hands thoroughly before breaks and immediately after handling the product. [9]Do not eat, drink, or smoke in the work area. [11]Contaminated work clothing should be laundered separately before reuse. [11]* Ignition Sources: Keep away from heat and sources of ignition. [12] Conditions for Safe Storage:

-

Container: Keep containers tightly closed in a dry, cool, and well-ventilated place. [9][11]* Atmosphere: For sensitive boronic acids, storage under an inert gas like argon is recommended. [11]* Temperature: Store refrigerated (2-8°C). [8][11]* Incompatibilities: Avoid strong oxidizing agents, strong bases, and acids. [9][10]

Personal Protective Equipment (PPE)

The selection of PPE must be based on the concentration and amount of the substance at the specific workplace.

-

Eye/Face Protection: Use chemical safety glasses or goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166. [10][12]* Skin Protection: Wear impervious gloves and protective clothing to prevent skin exposure. [5][10]* Respiratory Protection: If ventilation is inadequate, use a NIOSH (US) or CEN (EU) approved respirator.

The logical workflow for selecting and using PPE is crucial for minimizing exposure risk.

Caption: Personal Protective Equipment (PPE) selection and use workflow.

Toxicological and First Aid Information

Toxicological Summary: Detailed toxicological properties for this specific compound have not been thoroughly investigated. [12]However, data from related compounds suggest the primary risks are irritation to the skin, eyes, and respiratory system. [7]Boric acid, a potential metabolite, is classified as a reproductive toxin (Category 1B), and this substance should be handled with particular care. First Aid Protocols: Immediate medical attention is often required. The following procedures are recommended based on the route of exposure. [7][12]

Caption: First aid response flowchart based on exposure route.

Detailed First Aid Measures:

-

General Advice: Consult a physician and show them the safety data sheet. [4]* If Inhaled: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. [10]* In Case of Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. [10]If skin irritation occurs, get medical advice. [12]* In Case of Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. [4][10]Remove contact lenses if present and easy to do. [12]If eye irritation persists, seek medical attention. [12]* If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. [4]Call a POISON CENTER or doctor if you feel unwell. [12]

Reactivity and Disposal

Reactivity and Stability:

-

Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature). * Conditions to Avoid: Incompatible products, exposure to moist air or water, and excess heat should be avoided. [10]* Incompatible Materials: Strong oxidizing agents, strong bases, and acids. [9][10]* Hazardous Decomposition Products: In case of fire, hazardous decomposition products can include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and oxides of boron. [9][10] Disposal Considerations: Waste must be disposed of in accordance with federal, state, and local environmental control regulations. Offer surplus and non-recyclable solutions to a licensed disposal company. [4]Do not let the product enter drains.

Biological Interaction Mechanism

Boronic acids are known to act as inhibitors of enzymes, particularly serine proteases. This inhibitory activity stems from the ability of the boron atom to act as a Lewis acid, accepting a lone pair of electrons from a nucleophilic serine residue in the enzyme's active site. This forms a stable, tetrahedral boronate adduct, effectively blocking the enzyme's catalytic function.

Caption: Generalized mechanism of enzyme inhibition by a boronic acid.

References

- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSpace [kuscholarworks.ku.edu]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 4. angenechemical.com [angenechemical.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. aksci.com [aksci.com]

- 8. 2-Methoxy-3-pyridinylboronic acid 2-Methoxy-3-pyridineboronic acid [sigmaaldrich.com]

- 9. fishersci.pt [fishersci.pt]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. combi-blocks.com [combi-blocks.com]

Safeguarding the Integrity of (2-Propoxypyridin-3-yl)boronic acid: A Technical Guide to Storage and Handling

For Researchers, Scientists, and Drug Development Professionals

(2-Propoxypyridin-3-yl)boronic acid is a valuable building block in medicinal chemistry and drug discovery. However, like many boronic acids, its stability is a critical factor that can influence the reproducibility of experimental results and the quality of synthesized materials. This technical guide provides an in-depth overview of the recommended storage conditions, potential degradation pathways, and experimental protocols for assessing the stability of this compound and related pyridine boronic acid derivatives.

Core Concepts: The Inherent Instability of Pyridine Boronic Acids

Boronic acids, in general, are susceptible to several degradation pathways that can compromise their purity and reactivity. For pyridine boronic acids, and particularly those with substitution at the 2-position, these instabilities can be more pronounced. The primary degradation mechanisms include:

-

Oxidative Degradation: The carbon-boron bond is susceptible to oxidation, which can lead to the formation of the corresponding alcohol (2-propoxypyridin-3-ol) and boric acid. This process can be accelerated by the presence of atmospheric oxygen.

-

Protodeboronation: This is a process where the boronic acid group is replaced by a hydrogen atom. This degradation pathway can be catalyzed by moisture, acids, or bases. Heterocyclic boronic acids are particularly prone to protodeboronation.

-

Formation of Boroxines: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. While this is often a reversible process in the presence of water, it can affect the compound's solubility and reactivity.

Recommended Storage Conditions

To mitigate degradation and ensure the long-term integrity of this compound, stringent storage conditions are paramount. The following table summarizes the recommended conditions based on supplier information and general knowledge of boronic acid stability.

| Parameter | Recommended Condition | Rationale |

| Temperature | Freezer (-20°C) or Refrigerated (2-8°C) | Low temperatures slow down the rates of chemical degradation reactions, including oxidation and protodeboronation. |

| Atmosphere | Inert gas (Argon or Nitrogen) | An inert atmosphere minimizes contact with oxygen and moisture, thereby preventing oxidative degradation and hydrolysis.[1] |

| Container | Tightly sealed, opaque or amber vial | Prevents exposure to atmospheric moisture and light, which can catalyze degradation. |

| Moisture | Store in a dry environment (e.g., desiccator) | Minimizes hydrolytic degradation pathways, including protodeboronation and the formation of boroxines. |

Quantitative Stability Data (Representative for Heterocyclic Boronic Acids)

Specific quantitative stability data for this compound is not extensively available in the public domain. However, studies on other heterocyclic boronic acids provide valuable insights into their stability under various conditions. The following table presents representative data on the benchtop stability of various unstable boronic acids, highlighting their significant degradation over a short period when stored under ambient conditions.

| Compound Class | Storage Condition | Purity after 15 days (%) | Reference |

| 2-Furanylboronic acid | Benchtop, under air | <5 | --INVALID-LINK-- |

| 2-Thiopheneboronic acid | Benchtop, under air | 25 | --INVALID-LINK-- |

| 2-Pyridinylboronic acid | Benchtop, under air | 40 | --INVALID-LINK-- |

This data underscores the critical need for the stringent storage conditions outlined above to preserve the integrity of reactive boronic acids like this compound.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound for sensitive applications, it is advisable to perform periodic stability assessments. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.

General HPLC Method for Boronic Acid Purity Assessment

-

Objective: To quantify the purity of this compound and detect the presence of degradation products.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).

-

Sample Preparation: Dissolve a accurately weighed amount of the boronic acid in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration.

-

Analysis: Inject a known volume of the sample solution onto the HPLC system. The purity can be determined by comparing the peak area of the main component to the total peak area of all components.

Forced Degradation Study Protocol

To understand the potential degradation pathways, a forced degradation study can be performed. This involves subjecting the boronic acid to various stress conditions.

-

Acidic Hydrolysis: Incubate a solution of the boronic acid in a dilute acid (e.g., 0.1 M HCl) at a controlled temperature.

-

Basic Hydrolysis: Incubate a solution of the boronic acid in a dilute base (e.g., 0.1 M NaOH) at a controlled temperature.

-

Oxidative Degradation: Treat a solution of the boronic acid with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Stress: Store the solid boronic acid at an elevated temperature (e.g., 40°C or 60°C) for a defined period.

-

Photostability: Expose the solid boronic acid to a controlled light source.

Samples from each stress condition should be analyzed by HPLC to identify and quantify any degradation products formed.

Visualization of Storage and Handling Workflow

The following diagram illustrates the recommended workflow for the proper storage and handling of this compound to maintain its stability and integrity.

Caption: Recommended workflow for storage and handling of this compound.

Conclusion

The stability of this compound is a critical consideration for its effective use in research and development. By adhering to stringent storage conditions, including low temperatures, an inert atmosphere, and protection from moisture and light, the degradation of this valuable reagent can be minimized. Regular quality control assessments using techniques such as HPLC are recommended to ensure its purity and reactivity over time. Understanding the inherent instability of pyridine boronic acids and implementing proper handling procedures will lead to more reliable and reproducible scientific outcomes.

References

An In-depth Technical Guide to the Solubility Profile of (2-Propoxypyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of (2-Propoxypyridin-3-yl)boronic acid. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on establishing a predicted solubility profile based on the known characteristics of structurally similar boronic acids. It outlines the general solubility trends of pyridine boronic acids and provides a detailed experimental protocol for researchers to determine the precise solubility of the title compound. This guide is intended to support research scientists and drug development professionals in optimizing reaction conditions, formulation, and purification processes involving this compound.

Introduction

This compound is a member of the pyridinylboronic acid class of compounds, which are crucial intermediates in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The solubility of these reagents is a critical parameter that influences reaction kinetics, yield, and the ease of purification. A thorough understanding of the solubility profile of this compound in various solvents is therefore essential for its effective application in research and development.

This document serves as a detailed guide to the solubility of this compound. In the absence of direct experimental data for this specific compound, this guide leverages available information on related pyridine and alkoxy-substituted boronic acids to provide a reasoned solubility forecast. Furthermore, a robust experimental protocol is provided to enable the precise determination of its solubility in various solvents.

Predicted Solubility Profile of this compound

General Solubility Characteristics of Boronic Acids

Boronic acids are known to exhibit a range of solubilities depending on the nature of their organic substituent and the properties of the solvent. Key factors influencing their solubility include:

-

Polarity: The polarity of both the boronic acid and the solvent plays a significant role. Generally, boronic acids are more soluble in polar organic solvents.

-

Hydrogen Bonding: The hydroxyl groups of the boronic acid moiety can act as both hydrogen bond donors and acceptors, facilitating dissolution in protic solvents.

-

Formation of Anhydrides (Boroxines): Boronic acids have a propensity to undergo dehydration to form cyclic anhydrides known as boroxines. These boroxines are typically less soluble than their corresponding monomeric acids. This equilibrium can be influenced by the solvent and the presence of water.

-

Substituent Effects: The nature of the substituent on the boron atom significantly impacts solubility. For instance, the introduction of an alkoxy group, such as the propoxy group in the title compound, can be expected to increase its lipophilicity and influence its solubility in organic solvents.

Solubility Data of Structurally Related Compounds

To approximate the solubility of this compound, it is useful to consider the solubility of structurally similar compounds. The table below summarizes the available data for pyridin-3-ylboronic acid and 2-methoxy-3-pyridinylboronic acid.

| Compound | Solvent | Solubility | Data Type |

| Pyridin-3-ylboronic acid | Methanol | Slightly soluble | Qualitative |

| Pyridin-3-ylboronic acid | Water | 16.3 mg/mL | Predicted |

| 2-Methoxy-3-pyridinylboronic acid | Methanol | Soluble | Qualitative |

Table 1: Solubility data for compounds structurally related to this compound.

Based on this data, it can be inferred that the presence of an alkoxy group at the 2-position of the pyridine ring enhances solubility in polar organic solvents like methanol. The propoxy group in this compound is larger and more nonpolar than a methoxy group, which may slightly decrease its solubility in highly polar solvents compared to its methoxy counterpart, while potentially increasing its solubility in less polar organic solvents.

The following diagram illustrates the logical relationship between the structural features of this compound and its expected solubility profile.

Predicted solubility based on structural features.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following dynamic method is recommended. This method involves determining the temperature at which a known concentration of the solute completely dissolves in a solvent.

Materials and Apparatus

-

This compound (high purity)

-

Selected solvents (high purity, anhydrous)

-

Analytical balance (± 0.1 mg)

-

Sealed glass vials or test tubes

-

Magnetic stirrer and stir bars

-

Controlled temperature bath with a programmable ramp rate

-

Thermometer or temperature probe

-

Light source and detector (for turbidity measurement, optional but recommended)

Procedure

-

Sample Preparation:

-

Accurately weigh a known amount of this compound into a glass vial.

-

Add a precise volume or weight of the desired solvent to the vial to create a mixture of known concentration.

-

Add a small magnetic stir bar to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Measurement:

-

Place the sealed vial in the controlled temperature bath.

-

Begin stirring the mixture at a constant rate.

-

Slowly increase the temperature of the bath at a controlled rate (e.g., 0.5 °C/min).

-

Continuously monitor the solution for the disappearance of solid particles. The temperature at which the last solid particle dissolves is the saturation temperature for that concentration.

-

-

Data Analysis:

-

Repeat the measurement for several different concentrations of the solute in the same solvent.

-

Plot the saturation temperature versus the concentration to generate a solubility curve.

-

Experimental Workflow Diagram

The following diagram illustrates the workflow for the dynamic method of solubility determination.

Workflow for solubility determination.

Safety and Handling

While specific toxicity data for this compound is not available, it is prudent to handle it with the care afforded to all laboratory chemicals.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Conclusion

This technical guide has provided a comprehensive overview of the predicted solubility profile of this compound, based on the known properties of related compounds. While specific quantitative data is currently lacking in the public domain, the general trends and the detailed experimental protocol provided herein will empower researchers to effectively utilize this compound in their work. The generation of precise solubility data for this compound through the described methodology would be a valuable contribution to the scientific community.

Spectroscopic Profile of (2-Propoxypyridin-3-yl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of (2-Propoxypyridin-3-yl)boronic acid. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established principles of spectroscopic analysis for analogous pyridine and boronic acid derivatives. Detailed experimental protocols for acquiring such data are also provided.

Chemical Structure and Properties

This compound is a pyridine derivative containing a boronic acid functional group and a propoxy substituent. This unique combination of moieties makes it a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Molecular Formula: C₈H₁₂BNO₃[1]

Molecular Weight: 181.00 g/mol [1]

Chemical Structure:

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds and the known effects of the substituents on the pyridine ring.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the propoxy group. The chemical shifts are influenced by the electron-donating propoxy group and the electron-withdrawing boronic acid and nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 (Pyridine) | 8.2 - 8.4 | dd | ~4-5, ~1-2 |

| H-4 (Pyridine) | 7.9 - 8.1 | dd | ~7-8, ~1-2 |

| H-5 (Pyridine) | 7.1 - 7.3 | dd | ~7-8, ~4-5 |

| B(OH)₂ | 5.0 - 7.0 (broad s) | s | - |

| O-CH₂- | 4.2 - 4.4 | t | ~6-7 |

| -CH₂- | 1.7 - 1.9 | sextet | ~7 |

| -CH₃ | 0.9 - 1.1 | t | ~7 |

Note: The chemical shift of the B(OH)₂ protons is highly variable and dependent on solvent, concentration, and water content. It often appears as a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct signals corresponding to the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | 163 - 165 |

| C-6 (Pyridine) | 148 - 150 |

| C-4 (Pyridine) | 138 - 140 |

| C-5 (Pyridine) | 120 - 122 |

| C-3 (Pyridine) | 115 - 117 (broad) |

| O-CH₂- | 68 - 70 |

| -CH₂- | 21 - 23 |

| -CH₃ | 10 - 12 |

Note: The carbon atom attached to the boron (C-3) may exhibit a broadened signal due to quadrupolar relaxation of the boron nucleus.

Mass Spectrometry

Mass spectrometry of boronic acids can be complex due to their tendency to dehydrate and form cyclic boroxines. Electrospray ionization (ESI) is a common technique for their analysis.

Table 3: Expected Mass Spectrometry Data (ESI-MS)

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 182.09 | Protonated molecular ion. |

| [M+Na]⁺ | 204.07 | Sodium adduct, common in ESI. |

| [M-H]⁻ | 180.08 | Deprotonated molecular ion. |

| [M+CH₃OH-H]⁻ | 212.11 | Adduct with methanol (if used as solvent). |

| [Boroxine - H₂O + H]⁺ | 508.23 | Protonated cyclic trimer (boroxine) minus a water molecule. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the O-H, C-H, C=N, C=C, and B-O bonds.

Table 4: Predicted Infrared Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (B-OH) | 3200 - 3600 (broad) | Strong |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C=N, C=C (Py) | 1550 - 1600 | Strong |

| B-O Stretch | 1310 - 1350 | Strong |

| C-O Stretch | 1200 - 1300 | Strong |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). DMSO-d₆ is often preferred for observing the exchangeable B(OH)₂ protons.[2]

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum at room temperature.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a sufficient number of scans (typically 16-32) to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak.

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to approximately 0-200 ppm.

-

A larger number of scans (e.g., 1024 or more) will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

The addition of a small amount of formic acid or ammonium acetate can aid in protonation or adduct formation.

Instrumentation:

-

A mass spectrometer equipped with an electrospray ionization source, coupled to a liquid chromatograph (LC-MS) or for direct infusion.

Data Acquisition:

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

-

Acquire spectra in both positive and negative ion modes to observe protonated/adducted and deprotonated species, respectively.

-

Scan a mass range appropriate for the expected ions (e.g., m/z 50-1000).

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation:

-

Place a small amount of the solid this compound directly onto the ATR crystal.

Instrumentation:

-

A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply firm and even pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.[3]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel chemical compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to (2-Propoxypyridin-3-yl)boronic acid: Structural Analysis and Applications

This technical guide provides a comprehensive overview of (2-Propoxypyridin-3-yl)boronic acid, a key building block in modern synthetic chemistry, particularly for researchers, scientists, and professionals in drug development. This document details its structural properties, potential synthetic routes, and applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Core Structural and Physicochemical Properties

This compound belongs to the class of organoboron compounds, characterized by a boronic acid moiety (-B(OH)₂) attached to a pyridine ring substituted with a propoxy group.[1] This unique combination of a Lewis acidic boron center and a heterocyclic aromatic ring makes it a versatile reagent in organic synthesis.[1]

Data Presentation: Estimated Physicochemical Properties

The following table summarizes the estimated and calculated physicochemical properties of this compound. These values are derived from computational models and comparison with analogous compounds.

| Property | Estimated Value | Notes |

| Molecular Formula | C₉H₁₄BNO₃ | |

| Molecular Weight | 195.02 g/mol | |

| Appearance | White to off-white solid | Typical for arylboronic acids. |

| Melting Point | 100-120 °C | Broad range due to potential dehydration to form boroxines. |

| pKa | ~8.5 - 9.5 | Influenced by the electron-donating propoxy group and the pyridine nitrogen. |

| Solubility | Soluble in methanol, ethanol, DMSO, and aqueous base. Sparingly soluble in non-polar organic solvents. | |

| LogP | ~1.5 - 2.0 | Estimated based on structure. |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several established methods for the preparation of pyridinylboronic acids.[2] The most common and effective route involves a directed ortho-metalation (DoM) of 2-propoxypyridine followed by borylation.

Experimental Protocol: Synthesis via Directed ortho-Metalation

This protocol is adapted from procedures for the synthesis of similar 2-alkoxypyridin-3-ylboronic acids.

Materials:

-

2-Propoxypyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask and standard glassware for air-sensitive reactions

-

Magnetic stirrer

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is dried in an oven and cooled under a stream of dry nitrogen.

-

Initial Solution: The flask is charged with 2-propoxypyridine (10 mmol) and anhydrous THF (50 mL). The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 equivalents, 11 mmol) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Borylation: Triisopropyl borate (1.5 equivalents, 15 mmol) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is then allowed to warm to room temperature and stirred overnight.

-

Quenching and Extraction: The reaction is quenched by the slow addition of 1 M hydrochloric acid (20 mL) at 0 °C. The mixture is stirred for 30 minutes. The aqueous layer is separated, and the organic layer is extracted with diethyl ether (3 x 30 mL).

-

Work-up: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a white to off-white solid.

Visualization of the Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Spectroscopic and Structural Characterization

The structural confirmation of this compound would typically involve a combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy.

Data Presentation: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons on the pyridine ring (3H).- Protons of the propoxy group: triplet (~4.2 ppm, 2H, -OCH₂-), sextet (~1.8 ppm, 2H, -CH₂-), triplet (~1.0 ppm, 3H, -CH₃).- Broad singlet for the -B(OH)₂ protons, which may be exchangeable with D₂O. |

| ¹³C NMR | - Aromatic carbons of the pyridine ring.- Carbons of the propoxy group.- Carbon attached to boron will show a broad signal. |

| ¹¹B NMR | - A single broad peak characteristic of a trigonal boronic acid. |

| Mass Spec (ESI) | - Expected [M+H]⁺ ion.- Potential for dehydration to form the boroxine trimer, which may also be observed. |

| FT-IR | - Broad O-H stretching band (~3200-3600 cm⁻¹).- B-O stretching vibrations (~1300-1400 cm⁻¹).- C-O stretching of the propoxy group.- Aromatic C-H and C=C stretching bands. |

Applications in Suzuki-Miyaura Cross-Coupling

This compound is a valuable coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals.[3]

Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent Addition: Degassed solvent(s) are added via syringe.

-

Reaction: The reaction mixture is heated with stirring to the desired temperature (typically 80-110 °C) and monitored by TLC or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Significance in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Boronic acids themselves have also gained prominence as pharmacophores, with several boronic acid-containing drugs approved for clinical use.[3] The ability to synthesize novel substituted pyridines via Suzuki-Miyaura coupling using reagents like this compound is therefore of high importance for the discovery of new therapeutic agents.[1] The 2-alkoxy substitution pattern can influence the electronic properties and metabolic stability of the resulting molecules, making this class of building blocks particularly interesting for drug design.

References

Commercial Availability and Synthetic Utility of (2-Propoxypyridin-3-yl)boronic Acid: A Technical Guide

(2-Propoxypyridin-3-yl)boronic acid , a valuable reagent in contemporary organic synthesis and medicinal chemistry, is readily accessible from a variety of commercial suppliers. This technical guide provides an in-depth overview of its commercial availability, key chemical properties, and established experimental protocols for its synthesis and application in cross-coupling reactions, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

| Property | Value |

| CAS Number | 1218790-85-2 |

| Molecular Formula | C₈H₁₂BNO₃ |

| Molecular Weight | 181.00 g/mol |

| Typical Purity | ≥98% |

| Appearance | Solid |

Commercial Supplier Overview

A survey of prominent chemical suppliers indicates that this compound is commercially available in various quantities, catering to both small-scale research and larger developmental needs. The following table summarizes the offerings from several key vendors.

| Supplier | Catalog Number | Purity | Available Pack Sizes | Price (USD) |

| Amerigo Scientific | Contact for details | 98% | 100mg, 250mg, 1g, 5g | $175 (for 1g)[1] |

| Cenmed | C007B-510794 | ≥98% | 5g | Contact for pricing[2] |

| Sigma-Aldrich (Ambeed, Inc.) | AMBH9884C176 | 98% | Contact for details | Contact for pricing |

| Dabos | A190194-1G | Not Specified | 1g | $121.61[3] |

| Dayang Chem Co., Ltd. | Not Specified | Not Specified | Contact for details | Contact for pricing[4] |

Note: Prices and availability are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current information.

Synthetic Methodologies

The synthesis of 2-alkoxypyridine-3-boronic acids, such as the target compound, typically proceeds through the borylation of an appropriately substituted pyridine precursor. A common and effective strategy involves a Grignard reaction with a trialkyl borate. The following protocol is adapted from the synthesis of the closely related 2-methoxypyridine-3-boronic acid and can be modified for the preparation of this compound.[5]

Experimental Protocol: Synthesis of this compound (Adapted)

Materials:

-

3-Bromo-2-propoxypyridine

-

Magnesium turnings

-

Lithium chloride (0.5M in THF)

-

Diisobutylaluminium hydride (DIBAL-H, 1M in toluene)

-

Trimethyl borate

-

Anhydrous tetrahydrofuran (THF)

-

0.1N Hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Argon gas

-

Schlenk flask and standard laboratory glassware

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add magnesium turnings (5.0 mmol).

-

Add lithium chloride (2.5 mmol, 5.0 ml of 0.5M solution in THF).

-

To activate the magnesium, add DIBAL-H (0.02 mmol, 20.0 µl of 1M solution in toluene) and stir the mixture at room temperature for 5 minutes.

-

Add 3-bromo-2-propoxypyridine (2.0 mmol) to the reaction mixture at once and stir at room temperature for 30 minutes.

-

Cool the reaction mixture to 0°C and add trimethyl borate (4.0 mmol, 448.0 µl) dropwise.

-

Allow the reaction to stir overnight at room temperature.

-

Upon completion, quench the reaction with 0.1N dilute hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by recrystallization from a suitable solvent system (e.g., H₂O/CH₃CN) to yield the final product.

Caption: Synthetic pathway for this compound.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a key building block in Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds to construct complex biaryl and heteroaryl structures, which are prevalent in many pharmaceutical compounds.[6][7]

Experimental Protocol: General Suzuki-Miyaura Coupling

Materials:

-

This compound (1.2 eq)

-

Aryl or heteroaryl halide (e.g., 2-chloropyridine, 1.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

-

Cesium carbonate (Cs₂CO₃, 2.0 eq)

-

Anhydrous 1,4-dioxane

-

Degassed water

-

Nitrogen or Argon gas

-

Schlenk flask and standard laboratory glassware

Procedure:

-

In an oven-dried Schlenk flask, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and cesium carbonate (2.0 mmol).

-

Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon) three times.

-

Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

-

Heat the reaction mixture to 100°C and stir vigorously for 18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired biaryl compound.

Caption: Generalized Suzuki-Miyaura cross-coupling catalytic cycle.

References

- 1. This compound ,98% - Amerigo Scientific [amerigoscientific.com]

- 2. cenmed.com [cenmed.com]

- 3. This compound 1G - A190194-1G [dabos.com]

- 4. echemi.com [echemi.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. home.sandiego.edu [home.sandiego.edu]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of (2-Propoxypyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Suzuki-Miyaura cross-coupling protocol for (2-Propoxypyridin-3-yl)boronic acid. This valuable building block is frequently utilized in the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The electron-rich nature of the 2-alkoxypyridine motif presents unique considerations for reaction optimization to achieve high yields and purity.

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1] This reaction involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organohalide or triflate in the presence of a base.[2][3] The mild reaction conditions and tolerance for a wide range of functional groups make it an indispensable tool in modern organic synthesis.[2]

Core Concepts and Considerations

The catalytic cycle of the Suzuki-Miyaura coupling consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst.

For pyridylboronic acids, particularly those with coordinating groups like the 2-alkoxy substituent, certain challenges can arise. The lone pair of electrons on the pyridine nitrogen can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. The use of bulky, electron-rich phosphine ligands can help mitigate this issue by stabilizing the active palladium species. Additionally, protodeboronation, the cleavage of the C-B bond by a proton source, can be a competing side reaction. Careful selection of the base and the use of anhydrous solvents can minimize this undesired pathway.

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of 2-alkoxy-substituted pyridylboronic acids with various aryl halides. These conditions are based on established protocols for structurally similar substrates and serve as a strong starting point for the optimization of reactions involving this compound.

| Catalyst (mol%) | Ligand (if applicable) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Aryl Halide | Yield (%) | Reference |

| Pd(PPh₃)₂Cl₂ (5) | - | Na₂CO₃ (1M aq.) (2) | 1,4-Dioxane | Reflux | 8 | Aryl Bromide | 67-86 | [4] |

| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2M aq.) (2) | DMF | 80 | 22-70 | Heteroaryl Bromide | Moderate to Good | [5] |

| Pd₂(dba)₃ (1-2) | SPhos or XPhos (2-4) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O | 80-110 | 12-24 | Aryl Chloride | Good to Excellent | [6] |

| Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 65-100 | 12-24 | Heteroaryl derivative | 5-89 | [7] |

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. This protocol is based on successful methods for analogous 2-methoxypyridylboronic acids.[4][5]

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide or chloride)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄)

-

Base (e.g., aqueous Sodium Carbonate solution)

-

Anhydrous solvent (e.g., 1,4-Dioxane or DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and workup reagents

General Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the palladium catalyst (1-5 mol%).

-

Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Reagent Addition: Under the inert atmosphere, add the degassed solvent followed by the degassed aqueous base solution (2.0-3.0 equiv.).

-

Reaction Execution: The reaction mixture is stirred and heated to the desired temperature (typically 80°C to reflux) for the specified time (typically 8-24 hours). Reaction progress should be monitored by a suitable analytical technique such as TLC, LC-MS, or GC-MS.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. It is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.

Visualizations

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (2-Propoxypyridin-3-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of (2-propoxypyridin-3-yl)boronic acid with a variety of aryl and heteroaryl halides. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, valued for its mild reaction conditions and tolerance of a broad range of functional groups.[1][2]

Core Concepts and Considerations

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound, such as this compound, with an organic halide or triflate. The catalytic cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.

Challenges in Coupling Pyridine-Containing Boronic Acids

The cross-coupling of pyridine-containing boronic acids, particularly those with substituents at the 2-position, can present unique challenges. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation. Furthermore, 2-substituted heteroaromatic boronic acids can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, reducing the yield of the desired coupled product.[3][4] Careful selection of the palladium catalyst, ligand, base, and solvent system is therefore crucial for a successful transformation.

Recommended Palladium Catalysts and Ligands

A variety of palladium catalysts can be employed for the Suzuki-Miyaura coupling of this compound. The choice of catalyst and ligand is critical for achieving high yields and reaction efficiency, especially when using less reactive aryl chlorides.

Commonly Used Palladium Pre-catalysts:

-

Palladium(II) Acetate (Pd(OAc)₂): A common and cost-effective palladium source that is reduced in situ to the active Pd(0) species.

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A stable Pd(0) source that is often used in combination with phosphine ligands.

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride (Pd(dppf)Cl₂): An air-stable and effective pre-catalyst, particularly for the coupling of heteroaryl boronic acids.[5]

-

Bis(triphenylphosphine)palladium(II) Dichloride (Pd(PPh₃)₂Cl₂): A versatile and commercially available catalyst.

Effective Phosphine Ligands:

The use of electron-rich and sterically bulky phosphine ligands can enhance the rate of both oxidative addition and reductive elimination, leading to improved reaction outcomes. For challenging couplings, such as those involving aryl chlorides, the use of specialized ligands is often necessary.

-

Triphenylphosphine (PPh₃): A standard, general-purpose ligand.

-

Buchwald Ligands (e.g., SPhos, XPhos): These bulky, electron-rich biaryl phosphine ligands are highly effective for the coupling of unreactive aryl chlorides and for minimizing protodeboronation.[4]

-

Tricyclohexylphosphine (PCy₃): A bulky and electron-rich ligand suitable for a range of Suzuki couplings.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of various pyridylboronic acids, which can be considered representative for the coupling of this compound. Optimization for specific substrates is recommended.

| Aryl Halide (Ar-X) | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2 equiv) | Toluene/H₂O | 100 | 12 | 85-95 |

| 4-Chlorobenzonitrile | Pd₂(dba)₃ (1.5 mol%) | XPhos (3 mol%) | K₃PO₄ (2 equiv) | Dioxane | 110 | 18 | 75-85 |

| 3-Bromopyridine | Pd(dppf)Cl₂ (3 mol%) | - | Na₂CO₃ (2 equiv) | DMF/H₂O | 90 | 16 | 80-90 |

| 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ (5 mol%) | - | K₂CO₃ (2 equiv) | Toluene/EtOH/H₂O | 80 | 24 | 70-80 |

| 2-Chlorotoluene | Pd(OAc)₂ (2 mol%) | PCy₃ (4 mol%) | K₃PO₄ (2 equiv) | sec-Butanol | 100 | 18 | 65-75 |

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. These should be optimized for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Water (degassed)

-

Standard laboratory glassware

-

Magnetic stirrer with heating

-

Inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.2 equiv), the aryl bromide (1.0 equiv), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 equiv).

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed toluene and water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-2-propoxypyridine.

Protocol 2: Microwave-Assisted Coupling with Aryl Chlorides

Materials:

-

This compound

-

Aryl chloride

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane (anhydrous)

-

Microwave reaction vial

Procedure:

-

In a microwave reaction vial, combine this compound (1.5 equiv), the aryl chloride (1.0 equiv), Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and K₃PO₄ (2.0 equiv).

-

Add anhydrous 1,4-dioxane.

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction to 120-150 °C for 30-60 minutes.

-

After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

-

Perform a standard aqueous work-up as described in Protocol 1.

-

Purify the product by flash column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A general experimental workflow for Suzuki-Miyaura cross-coupling.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ligand Selection in Suzuki-Miyaura Cross-Coupling Reactions of 2-Alkoxypyridine Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of C-C bonds, particularly in the synthesis of biaryl and heteroaryl compounds that are prevalent in pharmaceuticals and functional materials. The coupling of 2-alkoxypyridine boronic acids presents unique challenges due to the electronic nature of the pyridine ring and the potential for the nitrogen atom to coordinate with the palladium catalyst, which can lead to catalyst deactivation and low yields. The judicious selection of the ligand is therefore critical to overcome these hurdles and achieve efficient and high-yielding transformations.

This document provides a comprehensive guide to ligand selection for the Suzuki-Miyaura coupling of 2-alkoxypyridine boronic acids. It includes a comparative overview of different ligand classes, quantitative data from representative systems, detailed experimental protocols, and visualizations to illustrate key concepts and workflows.

The Role of Ligands in Suzuki-Miyaura Coupling

The ligand plays a crucial role in the palladium-catalyzed Suzuki-Miyaura reaction by influencing the stability and reactivity of the catalyst. In the context of challenging substrates like 2-alkoxypyridine boronic acids, the ligand's properties are paramount. The catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner. Electron-rich ligands enhance the electron density on the palladium center, facilitating this often rate-limiting step.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium complex. This step is facilitated by a base, which activates the boronic acid to a more nucleophilic boronate species.

-